

# An In-depth Technical Guide to 2-Bromothiazole: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromothiazole

Cat. No.: B021250

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-bromothiazole**. It is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize this versatile heterocyclic compound as a key building block in organic synthesis. This document includes detailed data, experimental protocols, and visualizations to facilitate its practical application in a laboratory setting.

## Core Physical and Chemical Properties

**2-Bromothiazole** (CAS No. 3034-53-5) is a halogenated heterocyclic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. [1][2][3] Its reactivity, stemming from the presence of the bromine atom on the thiazole ring, makes it a valuable precursor for a variety of chemical transformations.[1][3]

## Physical Properties

**2-Bromothiazole** is typically a colorless to light yellow or orange-brown liquid with a pungent odor.[1][2] It is important to note that this compound is air and heat sensitive and should be stored under appropriate conditions to maintain its purity and stability.[4]

Table 1: Physical Properties of **2-Bromothiazole**

| Property                              | Value                                           | References                                                  |
|---------------------------------------|-------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula                     | $C_3H_2BrNS$                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| Molecular Weight                      | 164.02 g/mol                                    | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Appearance                            | Colorless to light yellow/orange-brown liquid   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Density                               | 1.82 g/mL at 25 °C                              | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Boiling Point                         | 171 °C                                          | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Refractive Index (n <sub>20/D</sub> ) | 1.593                                           | <a href="#">[6]</a>                                         |
| Solubility                            | Insoluble in water; Soluble in organic solvents | <a href="#">[2]</a>                                         |
| Storage Temperature                   | 2-8°C                                           | <a href="#">[1]</a>                                         |

## Chemical and Spectroscopic Properties

The chemical properties of **2-bromothiazole** are defined by the thiazole ring and the reactive bromine atom. It is a stable compound under normal temperatures and pressures.[\[2\]](#)[\[7\]](#)

Table 2: Chemical and Spectroscopic Identifiers

| Property                                         | Value                                            | References                                                  |
|--------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number                                       | 3034-53-5                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> |
| EINECS Number                                    | 221-229-4                                        | <a href="#">[2]</a>                                         |
| InChI                                            | InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H           | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| InChIKey                                         | RXNZFHIEDZEUQM-UHFFFAOYSA-N                      | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Canonical SMILES                                 | C1=CSC(=N1)Br                                    | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) | δ 7.59 (d, J=3.4 Hz, 1H), 7.35 (d, J=3.4 Hz, 1H) | <a href="#">[8]</a>                                         |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> )         | δ 123.0, 136.1, 143.1                            | <a href="#">[9]</a>                                         |

## Reactivity and Applications

**2-Bromothiazole** serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The bromine atom can be readily displaced or involved in coupling reactions, making it a versatile building block.

Key applications include:

- Pharmaceutical Synthesis: It is a precursor for various biologically active molecules, including antibiotics and anticholinergic drugs.[\[3\]](#)[\[6\]](#)[\[10\]](#) It is used in the development of novel antimicrobial agents to combat resistant strains.[\[3\]](#)
- Agrochemical Development: **2-Bromothiazole** is utilized in the formulation of fungicides and herbicides.[\[2\]](#)[\[3\]](#)
- Organic Synthesis: It is a starting material for preparing compounds such as 2-acetylthiazole, 2-cyanothiazole, and various substituted thiazoles.[\[1\]](#)[\[6\]](#) It can be used to generate thiazole Grignard reagents and thiazolyllithium compounds.[\[6\]](#)[\[10\]](#)
- Materials Science: This compound finds use in the production of specialty polymers and materials.[\[3\]](#)

# Experimental Protocols

## Synthesis of 2-Bromothiazole from 2-Aminothiazole

A common and effective method for the synthesis of **2-bromothiazole** is through the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

### Experimental Procedure:

- **Diazotization:**
  - Dissolve 2-aminothiazole (0.25 mol) in 150 mL of 45% sulfuric acid in a 500 mL reaction flask and stir until fully dissolved.[6]
  - Cool the mixture to 2 °C.[6]
  - Slowly add 50 mL of 65% concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[6][9]
  - Subsequently, add 50 mL of a 5 mol/L sodium nitrite solution dropwise, maintaining the temperature below 7 °C.[6]
  - Continue stirring for 1 hour after the addition is complete.[6]
- **Bromination:**
  - In a separate flask, prepare a solution of sodium bromide (74 g) and copper sulfate (40 g) in 200 mL of water.[6]
  - Slowly add the previously prepared diazonium salt solution to this mixture, controlling the temperature at 6 °C over approximately 1.5 hours.[6]
- **Work-up and Purification:**
  - Once the reaction is complete, remove nitrogen gas.[6][10]
  - After cooling, adjust the pH of the reaction mixture to 6-7 using a 20% sodium hydroxide solution.[6][10]

- Perform hydrodistillation to collect the aqueous solution containing **2-bromothiazole**.[\[6\]](#) [\[10\]](#)
- Dry the collected solution with magnesium sulfate.[\[6\]](#)[\[10\]](#)
- Finally, purify the product by vacuum distillation, collecting the fraction at 71-73 °C / 2.4 kPa to yield **2-bromothiazole**.[\[6\]](#)[\[10\]](#)

## Visualized Experimental Workflow

The following diagram illustrates the synthesis process of **2-bromothiazole** from 2-aminothiazole.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromothiazole**.

## Safety and Handling

**2-Bromothiazole** is classified as a hazardous substance and requires careful handling in a laboratory setting.

- Hazards: It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[\[7\]](#)[\[12\]](#)
  - Ensure adequate ventilation and work in a well-ventilated area or under a fume hood.[\[7\]](#)
  - Keep away from open flames, hot surfaces, and sources of ignition.[\[7\]](#)[\[11\]](#)

- Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][11]
- Incompatible Materials: Strong oxidizing agents.[7]
- Hazardous Decomposition Products: Under fire conditions, it may produce nitrogen oxides (NO<sub>x</sub>), carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), hydrogen halides, and sulfur oxides.[7]

This technical guide provides a solid foundation for understanding and working with **2-bromothiazole**. For further details, it is always recommended to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-Bromothiazole | C3H2BrNS | CID 76430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 2-Bromothiazole | 3034-53-5 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromothiazole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b021250#2-bromothiazole-physical-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)